Duranol Brilliant Yellow T4G

Descripción

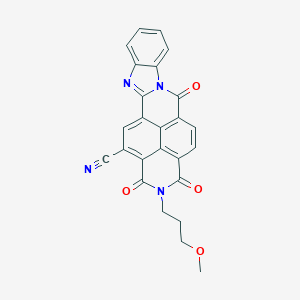

Structure

3D Structure

Propiedades

Número CAS |

12236-31-6 |

|---|---|

Fórmula molecular |

C25H16N4O4 |

Peso molecular |

436.4 g/mol |

Nombre IUPAC |

17-(3-methoxypropyl)-11,16,18-trioxo-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(21),2,4,6,8,12(22),13,15(23),19-nonaene-20-carbonitrile |

InChI |

InChI=1S/C25H16N4O4/c1-33-10-4-9-28-23(30)15-8-7-14-20-16(11-13(12-26)19(21(15)20)25(28)32)22-27-17-5-2-3-6-18(17)29(22)24(14)31/h2-3,5-8,11H,4,9-10H2,1H3 |

Clave InChI |

RQILFETZQXVWKX-UHFFFAOYSA-N |

SMILES |

COCCCN1C(=O)C2=C3C4=C(C=C2)C(=O)N5C6=CC=CC=C6N=C5C4=CC(=C3C1=O)C#N |

SMILES canónico |

COCCCN1C(=O)C2=C3C4=C(C=C2)C(=O)N5C6=CC=CC=C6N=C5C4=CC(=C3C1=O)C#N |

Otros números CAS |

52673-14-0 |

Origen del producto |

United States |

Conceptual Framework and Historical Context of Chemical Entities Relevant to Duranol Brilliant Yellow T4g

Foundational Concepts and Historical Trajectories in Azo Dye Chemistry and Polycarbonatediol Science

Azo Dye Chemistry: The foundation of synthetic organic dyes rests significantly on the chemistry of azo compounds, which are characterized by the functional group -N=N- linking two aromatic rings. researchgate.neteurekaselect.com The journey began in 1858 when German chemist Johann Peter Griess discovered that treating aromatic amines with nitrous acid formed a new class of compounds he called "diazonium salts." wikipedia.orgscience-revision.co.ukslideshare.netresearchgate.netsciencemuseumgroup.org.uk This process, known as diazotization, created a highly reactive intermediate that could be coupled with phenols or other aromatic amines to form brightly colored azo dyes. britannica.comyoutube.com

This discovery came just two years after William Henry Perkin's serendipitous 1856 synthesis of mauveine, the world's first commercial synthetic dye, from coal tar derivatives. wikipedia.orgsciencehistory.orgwikipedia.orgscienceandindustrymuseum.org.ukresearchoutreach.org While mauveine was not an azo dye, its success ignited a global industry, and Griess's subsequent work on diazo chemistry provided a versatile and systematic method for creating a vast spectrum of new, stable, and brilliant colors. science-revision.co.ukspringerprofessional.de Early commercial successes included Chrysoidine and Bismarck Brown, cementing the dominance of azo dyes, which now constitute over half of all commercial dyes produced. britannica.combritannica.com

Polycarbonatediol (PCD) Science: Polycarbonatediols are a premium class of polyester (B1180765) polyols, which are polymers ending with hydroxyl (-OH) groups. tri-iso.com Their structure consists of linear, aliphatic chains linked by carbonate groups (-O-(C=O)-O-). gantrade.com The development of PCDs was driven by the need for high-performance polyurethanes that could overcome the limitations of conventional polyether and polyester polyols. epo.org

Polyurethanes made from standard polyester polyols, while strong, were susceptible to hydrolysis—degradation by water. Polyether-based polyurethanes offered better hydrolysis resistance but lacked in thermal and oxidative stability. gantrade.com PCDs emerged as a solution, offering a superior combination of properties. The carbonate linkage is inherently more resistant to hydrolysis than the ester linkage in conventional polyesters. gantrade.comspecialchem.com This intrinsic stability means that polyurethanes derived from PCDs exhibit exceptional durability, heat resistance, chemical resistance, and weatherability, making them ideal for demanding applications. gantrade.comgantrade.comkowachemical.comkowa.euube.com

Evolution of Research Paradigms and Technological Advancements

The fields of azo dye chemistry and polycarbonatediol science have undergone significant evolution, driven by demands for higher performance, increased functionality, and greater sustainability.

Azo Dyes: The research paradigm for azo compounds has dramatically shifted from a focus solely on coloration to the development of functional molecules with specific applications in medicine and technology. eurekaselect.comresearcher.life Initially prized for their use in textiles, paper, and food, azo compounds gained prominence in medicinal chemistry with the discovery of the antibacterial drug Prontosil. researchgate.netnih.gov This led to the development of other azo-containing drugs like Sulfasalazine and Phenazopyridine. researchgate.neteurekaselect.comnih.gov

In recent years, the focus has moved toward advanced biomedical sciences, where the unique photo-physical properties of azo dyes are exploited for:

Biomedical Imaging and Sensing: Azo dyes are used as probes for detecting specific biomolecules and as markers for imaging tumor hypoxia. eurekaselect.comnih.govcureus.com

Drug Delivery Systems: Intelligent drug delivery systems have been designed where drugs are released upon the cleavage of an azo bond under specific physiological conditions, allowing for targeted therapy. researchgate.netnih.govcureus.com

Photopharmacology and Photoswitching: The ability of the azo bond to change conformation under light is being harnessed for optical data storage and photoswitching applications. researchgate.netresearcher.life

Simultaneously, the technology of dye application has advanced to address environmental concerns. Innovations like supercritical CO2 dyeing offer a waterless alternative to traditional dyeing, drastically reducing wastewater and chemical usage. sustainability-directory.comwtin.comfibre2fashion.comtextilernd.comtextiletoday.com.bd In this process, CO2 is brought to a supercritical state, where it acts as a solvent to dissolve and transport the dye into textile fibers. textilernd.com

Polycarbonatediol Science: Research in PCDs has focused on enhancing performance and improving synthesis sustainability. A major technological advancement is the development of processes that utilize carbon dioxide (CO2) as a direct feedstock. acs.org Traditionally, PCDs were made through complex, multi-step processes. Modern catalytic systems now allow for the direct synthesis of PCDs from diols and CO2, often at atmospheric pressure. eurekalert.orgacs.org This approach is considered a "green" synthesis method as it converts a major greenhouse gas into a high-value, durable material, reducing reliance on toxic feedstocks like phosgene (B1210022). acs.orgeurekalert.orgbham.ac.uk

Furthermore, research has expanded the variety of PCDs available. By copolymerizing different diols, manufacturers can create amorphous, liquid-grade PCDs (like many in the Duranol™ line) that offer improved flexibility, a softer feel, and better handling properties compared to solid-grade PCDs, without sacrificing durability. specialchem.comspecialchem.comasahi-kasei-mobility.com This allows for precise tuning of properties like hardness, tensile strength, and elasticity in the final polyurethane product. jst.go.jpnih.gov

| Timeline | Key Advancement in Azo Dye Chemistry | Key Advancement in Polycarbonatediol Science |

| 1856 | William Henry Perkin synthesizes Mauveine, launching the synthetic dye industry. sciencehistory.orgwikipedia.org | |

| 1858 | Peter Griess discovers the diazotization reaction, the foundation of azo dye synthesis. wikipedia.orgsciencemuseumgroup.org.uk | |

| 1884 | Congo Red is discovered, the first "direct dye" for cotton. britannica.combritannica.com | |

| 1930s | Discovery of Prontosil, an azo dye with antibacterial properties, heralding the start of sulfa drugs. researchgate.netnih.gov | |

| Mid-20th Century | Development of PCDs as high-performance polyols to overcome hydrolysis issues in polyesters. epo.org | |

| Late 20th Century | Research shifts towards functional dyes for electronics, imaging, and medicine. researcher.life | Focus on creating PCDs with tailored molecular weights and structures for specific applications. jst.go.jp |

| 21st Century | Development of sustainable application methods like supercritical CO2 dyeing. sustainability-directory.comwtin.com | "Green" synthesis routes using CO2 as a direct feedstock are established. eurekalert.orgacs.org |

Contemporary Significance and Emerging Research Frontiers

The contemporary significance of both azo dyes and polycarbonatediols lies in their role as enabling materials for high-performance and high-technology products.

Azo Dyes: The future of azo dye research is focused on creating highly specialized and "smart" materials. Emerging frontiers include:

Heterocyclic Azo Dyes: Incorporating heterocyclic moieties (like pyrazole (B372694) or thiazole) into the dye structure to enhance biological and pharmacological activities, leading to new potential drugs.

Advanced Materials: Use in nonlinear optics, liquid crystal displays, and organic electronics. researchgate.net

Sustainable Chemistry: Designing eco-friendly synthesis routes and catalysts to minimize the environmental impact of dye production. semanticscholar.org

Polycarbonatediols: PCDs are critical raw materials for producing superior polyurethanes used in sectors where durability is paramount. epo.orgspecialchem.com Current and emerging applications include:

Automotive: In synthetic leathers for car seats and soft-feel interior paints, where resistance to abrasion, chemicals (like sunscreen), and hydrolysis is essential. asahi-kasei-mobility.com

Coatings and Adhesives: For high-performance coatings on wood, metal, and flooring, and for durable adhesives that must withstand harsh environmental conditions. specialchem.comube.com

Elastomers and Medical Devices: In the production of tough elastomers for wheels, rollers, and mining equipment, as well as in biocompatible materials for medical tubing and devices. gantrade.com

The primary research frontier for PCDs is the continued development of sustainable synthesis and the creation of bio-based polycarbonates. asahi-kasei-mobility.comresearchgate.net By using bio-derived diols, researchers are creating polymers that combine the high performance of PCDs with a reduced carbon footprint, meeting the growing demand for environmentally responsible materials.

| Property Comparison | Polyether-based PU | Polyester-based PU | Polycarbonate-based PU |

| Hydrolytic Resistance | Excellent | Poor | Superior |

| Heat Resistance | Good | Good | Excellent |

| UV/Weather Resistance | Poor | Good | Excellent |

| Chemical/Oil Resistance | Good | Excellent | Excellent |

| Mechanical Strength | Good | Excellent | Excellent |

| Flexibility at Low Temp | Excellent | Fair | Good |

Advanced Application Research and Performance Enhancement of Systems Utilizing Components of Duranol Brilliant Yellow T4g

Research in High-Performance Colorant Technologies

The efficacy of a colorant like Duranol Brilliant Yellow T4G is not solely dependent on its inherent color, but also on its stability, formulation, and integration into advanced material systems.

Mechanistic Studies of Photostability and Lightfastness Enhancement

Photostability, or lightfastness, is a critical attribute for colorants, determining their ability to resist fading or color change upon exposure to light. The degradation of color in polymers is often initiated by ultraviolet (UV) radiation, which can cause the breakdown of chemical bonds within the dye molecules and the surrounding polymer matrix. mdpi.comresearchgate.net

Research into enhancing lightfastness explores several mechanisms:

Built-in Stabilizers: Molecular design efforts have focused on incorporating photostabilizer groups directly into the dye's structure. This approach aims to create disperse dyes with inherently enhanced resistance to light-induced fading. researchgate.net

Stabilizer Additives: The use of additives like Ultraviolet Light Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) is a common strategy. UVAs function by absorbing harmful UV radiation before it can reach the colorant or polymer, while HALS act as radical scavengers, interrupting the chemical reactions that lead to degradation. diva-portal.org Primary antioxidants, particularly amine-based variants, have proven highly effective in scavenging radicals and improving lightfastness in polymer films. mdpi.com

Influence of Substrate and Mordants: The substrate to which a dye is applied significantly impacts its lightfastness. researchgate.netdiscoveryjournals.org Studies on natural dyes have shown that the choice of mordant—a substance used to fix the dye to the textile—can have a more substantial effect on lightfastness than the dye itself. unl.edu For instance, dyes applied with tin and alum mordants tend to fade significantly faster than those applied with chrome, copper, or iron mordants. unl.edu

Table 1: Factors Influencing Dye Lightfastness

| Factor | Mechanism of Action | Effect on Lightfastness | Example |

| Mordant Type | Forms a complex with the dye, influencing its stability. | High | Dyes with copper or iron mordants are significantly more lightfast than those with tin or alum. unl.edu |

| Stabilizer Additives | Absorb UV radiation or scavenge free radicals. | High | Hindered Amine Light Stabilizers (HALS) and primary antioxidants improve resistance to photo-oxidation. diva-portal.orgmdpi.com |

| Polymer Matrix | The surrounding polymer can degrade and contribute to dye fading. | Medium | Degradation of polyester (B1180765) substrates under UV exposure can accelerate the fading of disperse dyes. researchgate.net |

| Dye Structure | Inherent chemical stability of the dye molecule. | Medium | Dyes with built-in photostabilizer groups show enhanced lightfastness. researchgate.net |

Development of Advanced Pigment and Dye Formulations

The performance of a colorant is heavily influenced by its formulation. High-Performance Pigments (HPPs) are prized for their exceptional durability, color strength, and stability in various resin systems. solarorganics.in These pigments are essential in demanding applications like automotive coatings and technical plastics. solarorganics.inechemi.com

Advanced formulations focus on:

Dispersion Technology: Since pigments are insoluble particles, achieving a fine and uniform dispersion within a medium is crucial for optimal color strength and gloss. poittemill.com Modern processing involves techniques like ultra-fine milling to create narrow particle size distributions. poittemill.comatamanchemicals.com

Pigment Preparations: To simplify handling and improve compatibility, pigments are often supplied as preparations or dispersions. These can be stir-in-grade, allowing for easy incorporation into solvent-based, water-based, or energy-curing ink and coating systems. sunchemical.comheubach.com

Diverse Chemistry: The portfolio of HPPs includes a wide range of chemical classes to suit different performance and color requirements. These include organic pigments like benzimidazolones and quinacridones, as well as inorganic pigments like bismuth vanadates and complex metal oxides (e.g., zinc ferrite), which offer superior heat stability. echemi.comheubach.com

Table 2: Classification of High-Performance Yellow Pigments

| Pigment Class | Chemical Nature | Key Properties | Typical Applications |

| Benzimidazolone | Organic | Excellent heat stability, weather resistance. atamanchemicals.com | Plastics (Polyolefins, PVC), Coatings. atamanchemicals.com |

| Isoindoline | Organic | High color strength, good lightfastness. atamanchemicals.com | High-end textile finishes, plastics. atamanchemicals.com |

| Bismuth Vanadate | Inorganic | High chroma (bright, greenish-yellow), outstanding fastness. heubach.com | Industrial coatings, plastics. |

| Zinc Ferrite | Inorganic (Complex Metal Oxide) | Excellent heat stability (up to 300°C), weather resistance. echemi.com | High-performance polymers, technical plastics. echemi.com |

| Monoazo | Organic | Good lightfastness, acid and alkali resistance. specialchem.com | Textile printing, inks. specialchem.com |

Integration into Smart Materials and Responsive Systems

"Smart" materials can change their properties in response to external stimuli. Dyes are integral components in creating such responsive systems, particularly those that react to light (photochromic), pH, or temperature.

Photo-Responsive Systems: Diarylethene dyes, for example, can be incorporated into a liquid crystal host to create a "smart window" that is regulated by both light and electricity. optica.org Inkjet printing of such dyes allows for the creation of intricate, light-sensitive patterns. optica.org

pH-Responsive Indicators: Natural dyes like curcumin (B1669340) and alizarin (B75676) change color in response to pH variations. nih.gov This property is harnessed to create freshness indicators for food packaging, where the dye is immobilized on a polymer support and reacts to volatile compounds produced as food spoils. nih.gov

Temperature-Responsive Systems: Thermochromic pigments are used in food-contact polymers to provide visual cues about temperature, enhancing safety. researchgate.net Foams loaded with dye-containing nanoparticles can be designed to break and release their contents when applied to a surface at a specific temperature, such as body temperature. nih.gov

Innovations in Polymer Science and Engineering

The polymer matrix is as critical as the colorant itself. Research in polymer science aims to enhance the durability of the entire system, protecting both the polymer and the embedded colorant from degradation.

Elucidation of Hydrolysis Resistance Mechanisms in Polyurethane Matrices

Polyurethanes (PUs) are versatile polymers, but they can be susceptible to hydrolysis, a chemical breakdown reaction with water that can compromise their physical properties. uq.edu.auandersondevelopment.com The rate and mechanism of hydrolysis are highly dependent on the chemical building blocks of the polyurethane. uq.edu.auuq.edu.au

The key linkages in polyurethanes susceptible to hydrolysis are the ester, urethane (B1682113), and urea (B33335) groups. Their general order of resistance to hydrolysis is: ester << urea < urethane. andersondevelopment.com

Polyester vs. Polyether vs. Polycarbonate PUs:

Polyester-based PUs are most susceptible. The ester linkage hydrolyzes to form a carboxylic acid and an alcohol. This reaction is autocatalytic, as the acid produced accelerates further degradation. researchgate.net

Polyether-based PUs offer better hydrolysis resistance as the ether linkage is very stable against water. Degradation is primarily limited to the slower hydrolysis of the urethane linkages. andersondevelopment.com

Polycarbonate-based PUs , such as those synthesized using Duranol™ polycarbonatediols (PCDs), exhibit excellent resistance to hydrolysis. specialchem.com The carbonate linkage is inherently more stable against hydrolysis than the ester linkage, leading to superior long-term performance in humid or aqueous environments. nih.gov

Research shows that even small increases in temperature can dramatically accelerate hydrolysis, significantly reducing the service life of both polyester and polyether-based systems. andersondevelopment.com

Table 3: Comparative Hydrolysis Resistance of Polyurethane Backbones

| Polyurethane Backbone | Primary Linkage | Hydrolytic Stability | Degradation Mechanism |

| Polyester | Ester | Low | Autocatalytic hydrolysis of ester groups, accelerated by acid formation. researchgate.net |

| Polyether | Ether | High | Linkage is stable; degradation occurs via slower hydrolysis of urethane/urea groups. andersondevelopment.com |

| Polycarbonate | Carbonate | Excellent | Inherently more resistant to hydrolysis than esters; offers superior heat and moisture resistance. specialchem.comnih.gov |

Investigation of Chemical and Abrasion Resistance in Polymer Composites

The durability of a colored polymer composite depends on its ability to withstand mechanical wear and chemical attack. Both the pigment and the polymer matrix play a role in this resistance.

Chemical Resistance: The choice of polymer is fundamental. Polyurethane coatings, for example, are known for their resistance to many solvents and better performance in alkaline conditions compared to other systems like melamines. diva-portal.org The crosslink density and chemical nature of the polymer backbone (e.g., polycarbonate vs. polyester) dictate its stability. komatsu.jpchuangegroup.com

Abrasion Resistance: The incorporation of pigments and fillers can influence the mechanical properties of a polymer. While some studies aim to formulate paints that meet minimum abrasion resistance standards with cost-effective binders, researchgate.net others investigate how pigments can enhance durability. The interaction between the pigment particles and the polymer matrix is key. For instance, studies on cycloolefin copolymer composites have shown that the type of pigment can affect the material's aging resistance and mechanical integrity over time. researchgate.net Inorganic pigments like spinels have demonstrated a positive effect on the stability of polymer composites compared to some organic pigments. researchgate.net

Design of Environmentally Benign Polymer Formulations (e.g., Low VOC, Water-based)

The development of environmentally conscious polymer formulations is a significant area of research, with a focus on reducing volatile organic compounds (VOCs) and utilizing water-based systems. Components associated with the "Duranol" trade name, specifically polycarbonatediols (PCDs), are integral to these advancements. specialchem.com

Duranol™ PCDs are noted for their use in creating high-performance polyurethanes. For instance, grades like DURANOL™ T5650J are low-viscosity, amorphous PCDs that exhibit excellent durability and hydrolysis resistance. specialchem.com A key feature for low VOC formulations is its good compatibility with polyester polyols and favorable solvent solubility, which facilitates its use in advanced paint and coating applications. specialchem.com The use of such polyols as binders can lead to the creation of softer feel paints while maintaining excellent handling properties. specialchem.com

In the context of textiles, "Duranol Brilliant Yellow T4G" is described as a fine powder disperse dye formulated for cotton-polyester blends. chap.sch.ir Disperse dyes are typically used in aqueous dyeing processes, aligning with the move towards water-based systems in the textile industry to minimize environmental impact.

Interdisciplinary Applications and Novel Material Systems

The components of Duranol Brilliant Yellow T4G lend themselves to a variety of interdisciplinary applications, from electronics to environmental science, due to their unique chemical and physical properties.

While direct research on "Duranol Brilliant Yellow T4G" in optoelectronics is specific, the properties of its constituent components are relevant. The "Duranol" polycarbonatediol (PCD) backbone provides excellent weather and scratch resistance, making it a candidate for protective coatings in electronic devices. specialchem.com

The colorant component, a brilliant yellow dye, is part of a family of organic pigments with characteristics suitable for advanced applications. For example, related organic yellow pigments, such as Brilliant Yellow 4GX (PY73), are noted for their very good light fastness and resistance to heat, acid, and alkali. specialchem.com Such stability is a crucial prerequisite for materials used in optoelectronic devices and photopatterning, where materials are exposed to light and various chemical processes. These pigments are often used in textile printing and inks, demonstrating their versatility. specialchem.com

The chemical commonly known as Brilliant Yellow (CAS 3051-11-4), an azo dye component, has established applications as an analytical indicator. scbt.comlobachemie.com It is particularly useful as a pH indicator, exhibiting a distinct color change in a specific pH range. sigmaaldrich.com This property is fundamental to its use in diagnostic assay manufacturing. sigmaaldrich.comsigmaaldrich.com

Research has demonstrated its utility in biosensing applications. sigmaaldrich.com For example, it has been successfully used to determine the transfer of inoculum between insects during mating studies, showcasing its potential in ecological and biological research. sigmaaldrich.com The visual transition interval and spectral properties are key to its function as an indicator.

Table 1: Properties of Brilliant Yellow as a pH Indicator

| Property | Value / Description | Source(s) |

|---|---|---|

| CAS Number | 3051-11-4 | scbt.com |

| Chemical Group | Azo Dye | scbt.com |

| Visual Transition Interval | pH 6.5 (Yellow) to pH 8.0 (Red-Orange) | sigmaaldrich.comsigmaaldrich.com |

| λmax | 497 nm (in 0.1 N NaOH) | sigmaaldrich.com |

| Applications | pH Indicator, Diagnostic Assays, Biosensing | scbt.comsigmaaldrich.com |

The Brilliant Yellow dye component, due to its classification as an anionic azo dye, has been a subject of environmental remediation research, specifically focusing on its removal from wastewater. researchgate.net Studies have investigated the use of modified adsorbents to efficiently capture this dye from aqueous solutions.

One area of research involves using cationic polymer-grafted bentonite (B74815) to remove Brilliant Yellow. researchgate.net The study highlighted that the removal efficiency is dependent on several factors, including the pH of the solution, contact time, and temperature. The adsorption process was found to be rapid, reaching equilibrium in approximately 90 minutes under certain conditions. researchgate.net

Kinetic studies of the adsorption process revealed that it aligns well with secondary adsorption kinetics models. researchgate.net This indicates that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye molecules. The maximum adsorption capacity of modified bentonite for Brilliant Yellow has been quantified in these studies, providing valuable data for designing water treatment systems.

Table 2: Research Findings on Adsorption of Brilliant Yellow

| Parameter | Finding | Source(s) |

|---|---|---|

| Adsorbent | Cationic Polymer Grafted-Bentonite | researchgate.net |

| Target Pollutant | Brilliant Yellow (BY), Anionic Dye | researchgate.net |

| Influencing Factors | pH, Temperature, Contact Time | researchgate.net |

| Effect of pH | Adsorption capacity decreased as pH increased from 2.0 to 10.0 | researchgate.net |

| Adsorption Kinetics | The process was fast and followed secondary adsorption kinetics. | researchgate.net |

Interfacial Chemistry and Material Interaction Studies Relevant to Duranol Brilliant Yellow T4g Components

Fundamental Studies of Adsorption Phenomena

The adsorption of disperse dyes like Duranol Brilliant Yellow T4G from a solution onto a substrate is a multifaceted process governed by kinetics, thermodynamics, and the surrounding chemical environment. bas.bg

The rate and equilibrium of dye adsorption are quantitatively described by kinetic and thermodynamic models. While specific studies exclusively on Duranol Brilliant Yellow T4G are not widespread in publicly accessible literature, the behavior of analogous disperse dyes provides a robust framework for understanding its interaction with adsorbents.

Kinetic Models: The kinetics of disperse dye adsorption are often analyzed using models such as the pseudo-first-order and pseudo-second-order equations. These models help determine the rate-controlling steps of the adsorption process. researchgate.net For instance, studies on Disperse Yellow 42 have shown that the experimental data can fit well with a pseudo-first-order kinetic model. pjoes.com This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. The intra-particle diffusion model is also used to ascertain if diffusion into the adsorbent pores is the rate-limiting step. researchgate.net

Thermodynamic Parameters: Thermodynamic analysis provides insight into the spontaneity and nature of the adsorption process. Key parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). hilarispublisher.com For the adsorption of Disperse Yellow 56, thermodynamic studies indicated a spontaneous and endothermic process. sci-hub.sedeswater.com A negative ΔG° value signifies a spontaneous process, while the sign of ΔH° indicates whether the adsorption is exothermic (negative) or endothermic (positive). A positive ΔS° suggests increased randomness at the solid-solution interface. hilarispublisher.comdeswater.com

Adsorption Isotherms: Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the substrate. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been found to best describe the equilibrium adsorption of Disperse Yellow 42 and Disperse Yellow 56 in certain studies. pjoes.comsci-hub.se

A hypothetical data table illustrating the kind of results obtained from such studies for a disperse yellow dye is presented below.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Disperse Dye Adsorption

| Adsorption Model | Parameter | Value | Unit |

|---|---|---|---|

| Kinetic Models | |||

| Pseudo-First-Order | k₁ | 0.025 | min⁻¹ |

| R² | 0.98 | - | |

| Pseudo-Second-Order | k₂ | 0.010 | g mg⁻¹ min⁻¹ |

| R² | 0.95 | - | |

| Thermodynamic Parameters | |||

| Gibbs Free Energy (ΔG°) | at 298 K | -5.2 | kJ mol⁻¹ |

| Enthalpy (ΔH°) | +15.8 | kJ mol⁻¹ | |

| Entropy (ΔS°) | +70.5 | J mol⁻¹ K⁻¹ | |

| Isotherm Models | |||

| Langmuir | Qₘₐₓ | 150 | mg g⁻¹ |

| Kₗ | 0.20 | L mg⁻¹ | |

| R² | 0.99 | - | |

| Freundlich | Kբ | 25 | (mg g⁻¹) (L mg⁻¹)¹/ⁿ |

| n | 2.5 | - | |

| R² | 0.94 | - |

The efficiency of Duranol Brilliant Yellow T4G adsorption is significantly impacted by the properties of the adsorbent's surface and the surrounding chemical environment, including pH and temperature.

Effect of pH: The pH of the dye bath is a critical factor influencing the surface charge of the adsorbent and the ionization of the dye molecule. For quinoline-based dyes, maximum uptake is often observed at acidic pH values. researchgate.net For instance, studies on the adsorption of Quinoline Yellow on certain adsorbents showed the highest uptake at a pH of 2.0. researchgate.net In contrast, some disperse dye adsorption processes on modified clays (B1170129) show higher efficiency at elevated pH values due to electrostatic interactions. pjoes.com The optimal pH for the dyeing process with Duranol Brilliant Yellow T4G is influenced by the specific substrate and other components in the dye bath.

Effect of Temperature: Temperature influences the kinetic energy of the dye molecules and the swelling of the fiber, which can affect diffusion and adsorption rates. researchgate.net The dyeing process for synthetic fibers with disperse dyes is typically carried out at high temperatures, often between 120-150°C. For many disperse dyes, an increase in temperature leads to a higher adsorption rate and capacity, indicating an endothermic process. pjoes.comresearchgate.net

Adsorbent Surface Properties: The physical and chemical properties of the adsorbent, such as surface area, porosity, and the presence of functional groups, play a crucial role. jmaterenvironsci.com A larger surface area generally provides more sites for adsorption, leading to a higher adsorption capacity. bas.bg For example, the modification of bentonite (B74815) clay to create organo-modified bentonite has been shown to increase its capacity for adsorbing disperse dyes by altering its surface properties and increasing the number of active adsorption sites. pjoes.com

Table 2: Influence of Environmental Conditions on Disperse Dye Adsorption

| Parameter | Condition | Adsorption Efficiency | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH 2-4) | Often Increased | researchgate.net |

| Neutral (e.g., pH 6-7) | Variable, depends on system | researchgate.net | |

| Alkaline (e.g., pH > 8) | Can be high for specific adsorbents | pjoes.com | |

| Temperature | Low (e.g., 25°C) | Lower adsorption rate | researchgate.net |

| High (e.g., 130°C) | Higher diffusion and adsorption | ||

| Adsorbent | High Surface Area | Increased adsorption capacity | bas.bg |

| Adsorbent | Modified Surface Chemistry | Enhanced selective adsorption | pjoes.com |

Polymer-Substrate and Polymer-Additive Compatibility

The performance of Duranol Brilliant Yellow T4G in its applications is heavily dependent on its compatibility with polymers, both as a substrate in dyeing and as a component in coatings and composites.

While primarily a textile dye, the quinophthalone structure is also used in pigments for plastics and coatings due to its excellent resistance to light, weather, and heat. specialchem.comresearchgate.net The adhesion of such colorants within a polymer matrix is crucial for the durability of the final product.

Interfacial adhesion, the strength of the bond between the coating and the substrate, can be evaluated using techniques like the scratch test. pcimag.com This method involves applying a progressively increasing load to a stylus as it moves across the coated surface. The critical load at which the coating begins to fail (e.g., through cracking or delamination) provides a quantitative measure of adhesion. pcimag.com

The interaction between disperse dyes like Duranol Brilliant Yellow T4G and polymer chains is governed by a combination of intermolecular forces. nih.gov As disperse dyes are non-ionic, these interactions are typically not electrostatic in nature. nih.gov

Key Interactions: The primary forces at play include:

Van der Waals forces: These are weak, short-range forces that are significant due to the close contact between the dye molecules and the polymer chains within the amorphous regions of the polymer. nih.gov

Hydrogen bonding: The presence of hydroxyl (-OH) and carbonyl (C=O) groups in the quinophthalone structure of Duranol Brilliant Yellow T4G allows for the formation of hydrogen bonds with suitable functional groups on the polymer chain. nih.gov

Dipole-dipole interactions: The polar groups in the dye molecule can interact with polar regions of the polymer. mdpi.com

These molecular interactions are crucial for the diffusion of the dye into the polymer fiber and its retention, which determines properties like wash fastness. nih.gov The planar structure of disperse dye molecules facilitates their penetration between polymer chains. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to model and study these dye-polymer interactions at a molecular level, providing insights into absorption spectra and charge transfer mechanisms. nih.gov The hydrophobicity of the dye also plays a significant role; more hydrophobic dyes tend to have better compatibility with hydrophobic polymers like polypropylene. researchgate.net

Environmental Fate and Degradation Mechanisms of Chemical Entities Associated with Duranol Brilliant Yellow T4g

Photodegradation Pathways and Kinetics

The photodegradation of Duranol Brilliant Yellow T4G, often referred to by its synonym Direct Yellow 4, is a significant pathway for its removal from the environment. This process is primarily driven by photocatalysis, where semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are employed to generate highly reactive hydroxyl radicals upon UV irradiation. These radicals then attack the dye molecule, leading to its degradation.

The kinetics of the photocatalytic degradation of Brilliant Yellow dyes frequently follow the Langmuir-Hinshelwood model. This model assumes that the degradation rate is proportional to the fraction of the catalyst surface covered by the dye molecules. The rate of degradation is influenced by several factors, including the initial dye concentration, the dosage of the photocatalyst, and the pH of the solution. For instance, studies on the photocatalytic degradation of a similar dye, Cibacron Brilliant Yellow 3G-P, have shown that the decolorization rate increases with a decrease in the initial dye concentration.

The efficiency of photodegradation can be enhanced by optimizing these operational parameters. Research has demonstrated that the photocatalytic activity of TiO₂ can be improved by doping it with other metal oxides, leading to a higher degradation rate of Brilliant Yellow dye under visible light.

Table 1: Factors Influencing the Photocatalytic Degradation of Brilliant Yellow Dyes

| Parameter | Effect on Degradation Rate | Rationale |

| Initial Dye Concentration | Decreases with increasing concentration | At high concentrations, more dye molecules compete for the active sites on the photocatalyst, and the penetration of UV light may be hindered. |

| Photocatalyst Dosage | Increases up to an optimal point, then may decrease | An increase in catalyst dosage provides more active sites for the reaction. However, excessive amounts can lead to light scattering and reduced light penetration. |

| pH of the Solution | Varies depending on the photocatalyst and dye | The surface charge of the photocatalyst and the ionization state of the dye molecule are pH-dependent, affecting the adsorption of the dye onto the catalyst surface. |

Biodegradation Studies and Microbial Transformation Processes

The biodegradation of Duranol Brilliant Yellow T4G is a complex process that can be carried out by a variety of microorganisms, including bacteria, fungi, and microbial consortia. The primary mechanism of biodegradation involves the enzymatic cleavage of the azo bonds (-N=N-), which are the chromophoric groups responsible for the dye's color.

Under anaerobic conditions, the reductive cleavage of the azo bond is the initial and crucial step in the degradation process. This reaction is catalyzed by azoreductase enzymes, which are produced by a wide range of anaerobic and facultative anaerobic bacteria. The reductive cleavage results in the formation of aromatic amines, which are typically colorless but can be more toxic than the parent dye molecule.

Aerobic degradation, often carried out by fungi, particularly white-rot fungi, involves oxidative enzymes such as laccases and peroxidases. These enzymes can non-specifically attack the aromatic rings of the dye molecule, leading to their cleavage and further degradation. The efficiency of enzymatic degradation can be significantly enhanced by the use of redox mediators, which act as electron shuttles between the enzyme and the dye molecule. Studies have shown that the biodegradation of Direct Yellow 4 by citrus limon peroxidase is enhanced in the presence of mediators like syringaldehyde. pjoes.compjoes.com

Table 2: Microbial and Enzymatic Systems for the Biodegradation of Brilliant Yellow Dyes

| Microbial/Enzymatic System | Degradation Conditions | Key Enzymes/Mechanisms |

| Anaerobic Bacteria | Anaerobic | Azoreductases |

| White-Rot Fungi | Aerobic | Laccases, Peroxidases |

| Bacterial Consortia | Aerobic/Anaerobic | Synergistic action of various enzymes |

| Isolated Enzymes (e.g., Peroxidases) | In vitro | Oxidative degradation, often enhanced by redox mediators |

Chemical Degradation Mechanisms

Investigation of Oxidative and Reductive Degradation Processes

Chemical degradation of Duranol Brilliant Yellow T4G can occur through both oxidative and reductive pathways. Advanced Oxidation Processes (AOPs) are a prominent group of oxidative methods that rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade the dye. AOPs include processes like Fenton and photo-Fenton reactions, ozonation, and photocatalysis. These methods can lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. The degradation of Direct Yellow 4 has been investigated using various AOPs, demonstrating their effectiveness in decolorizing and mineralizing the dye.

Reductive degradation, on the other hand, involves the chemical reduction of the azo bonds. This can be achieved using various reducing agents. The reductive cleavage of the azo linkage is a key step in both chemical and biological degradation pathways, leading to the formation of aromatic amines. nih.govacs.orgresearchgate.net The kinetics and pathways of this reductive cleavage are influenced by the specific reducing agent used and the reaction conditions.

Elucidation of Hydrolytic Degradation Mechanisms in Polymeric Structures

Duranol Brilliant Yellow T4G is a stilbene-based dye. Stilbene (B7821643) dyes are known for their durability. researchgate.net The hydrolytic stability of the dye is an important factor in its environmental persistence. While specific studies on the hydrolytic degradation of Duranol Brilliant Yellow T4G within polymeric structures are limited, the general stability of stilbene-based azo dyes suggests that hydrolysis under normal environmental pH conditions is likely to be a slow process. The presence of sulfonate groups in the molecule enhances its water solubility but does not necessarily increase its susceptibility to hydrolysis. The covalent bonds within the dye molecule, including the carbon-carbon double bond of the stilbene core and the azo linkages, are generally stable to hydrolysis in the absence of specific catalysts or extreme pH conditions.

Environmental Impact Assessment and Mitigation Strategies

Transport and Persistence in Environmental Compartments

The transport and persistence of Duranol Brilliant Yellow T4G in the environment are governed by its physicochemical properties and its interactions with environmental matrices such as soil, sediment, and water. As a water-soluble dye, it has the potential to be transported over long distances in aquatic systems. Its persistence is influenced by its resistance to abiotic and biotic degradation processes.

Studies have shown that direct dyes like Direct Yellow 4 can be persistent in the environment. The sorption of the dye onto soil and sediment particles can significantly affect its mobility and bioavailability. The extent of sorption is dependent on the characteristics of the soil or sediment (e.g., organic matter content, clay content, pH) and the properties of the dye molecule. The sorption of anionic dyes, such as Direct Yellow 4, can be influenced by the surface charge of the adsorbent material. The interaction between the dye and the solid matrix can be described by various isotherm models, such as the Langmuir and Freundlich models, which provide insights into the sorption capacity and the nature of the sorption process. scielo.brscispace.com

Characterization of Degradation Products and Their Ecotoxicological Implications

Further degradation of these primary aromatic amines can occur, leading to a variety of smaller, and potentially more mobile, organic compounds. The specific nature of these subsequent degradation products depends heavily on the environmental conditions, such as the presence of microorganisms and oxidizing agents.

The ecotoxicity of potential degradation products of Duranol Brilliant Yellow T4G is summarized in the table below. It is important to note that this information is based on the general properties of these classes of compounds, as specific toxicological data for the degradation of this particular dye is limited.

| Potential Degradation Product | CAS Number | Chemical Formula | Observed/Inferred Ecotoxicological Effects |

| 4-Aminophenol (B1666318) | 123-30-8 | C₆H₇NO | Toxic to aquatic organisms. May cause long-term adverse effects in the aquatic environment. |

| 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 | C₁₄H₁₄N₂O₆S₂ | Data on specific ecotoxicity is limited, but as an aromatic amine, it is a compound of concern. |

Table 1. Potential Degradation Products of Duranol Brilliant Yellow T4G and Their Ecotoxicological Implications.

Research on the degradation of other azo dyes has consistently shown that while the parent dyes may have low to moderate toxicity, the resulting aromatic amines can be significantly more hazardous. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in identifying these degradation intermediates and final products, allowing for a more accurate assessment of the environmental risk.

Advanced Analytical Methodologies for Characterization and Quantification in Duranol Brilliant Yellow T4g Research

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure and determining the concentration of chemical compounds. For a dye like Duranol Brilliant Yellow T4G, these techniques provide critical information on its electronic properties, functional groups, and the precise arrangement of its atoms.

UV-Visible Spectroscopy for Concentration and Reaction Monitoring

UV-Visible spectroscopy is a primary tool for quantifying colored compounds and monitoring the progress of chemical reactions. By measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum, this technique allows for the determination of a compound's concentration in a solution.

For a substance like Duranol Brilliant Yellow T4G, one would expect a characteristic absorption maximum (λmax) in the visible region, which is responsible for its yellow color. The intensity of this absorption is directly proportional to its concentration, a relationship described by the Beer-Lambert Law. This principle is routinely used for quality control and to track the kinetics of dyeing processes or degradation studies.

Hypothetical UV-Vis Absorption Data for a Yellow Dye

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Water | 410 | 25,000 |

| Ethanol | 412 | 26,500 |

| Acetone | 408 | 24,800 |

This data is illustrative for a typical organic yellow dye and not specific to Duranol Brilliant Yellow T4G.

Infrared and Raman Spectroscopy for Functional Group and Structural Elucidation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For a complex organic molecule, the IR and Raman spectra would reveal the presence of characteristic functional groups such as aromatic rings, amine groups, sulfonate groups, and azo linkages, which are common in dye structures. The unique pattern of absorption and scattering bands serves as a molecular fingerprint, aiding in the identification and structural elucidation of the compound.

Typical Infrared Absorption Frequencies for Functional Groups in Dyes

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| N-H stretch (Amines) | 3300 - 3500 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C=C stretch (Aromatic) | 1400 - 1600 |

| N=N stretch (Azo) | 1400 - 1450 |

| S=O stretch (Sulfonate) | 1030 - 1070 and 1150 - 1230 |

This table presents general frequency ranges and is not based on measured data for Duranol Brilliant Yellow T4G.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A complete structural determination of a dye molecule would involve a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, and HMBC). These experiments would allow researchers to piece together the carbon-hydrogen framework and establish the precise connectivity of all atoms, leading to an unambiguous structural assignment.

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating complex mixtures and isolating pure components. When coupled with mass spectrometry, they provide a powerful tool for the identification and quantification of individual compounds.

High-Performance Liquid Chromatography Coupled with Advanced Detection (HPLC-UV-Vis-ESI MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate compounds based on their differential interactions with a stationary and a mobile phase. When coupled with a UV-Vis detector, it allows for the quantification of the separated components.

The addition of Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular weight information for each separated peak. Further fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) yields a characteristic fragmentation pattern that can be used to elucidate the structure of the compound and its impurities or degradation products. This hyphenated technique is invaluable for the detailed characterization of dye formulations.

Gas Chromatography-Mass Spectrometry for Volatile Degradation Products

While many dyes are non-volatile, their degradation can produce smaller, more volatile molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying such volatile compounds.

In a hypothetical study of the thermal or photochemical degradation of Duranol Brilliant Yellow T4G, GC-MS would be employed to identify the resulting volatile products. This information would be crucial for understanding the degradation pathways and the stability of the dye under various environmental conditions.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in studying the redox properties of dyes like Duranol Brilliant Yellow T4G. These techniques can elucidate reaction mechanisms, degradation pathways, and potential for electrochemical sensing or remediation.

Voltammetric techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of Duranol Brilliant Yellow T4G at an electrode surface. In a typical study, a glassy carbon electrode (GCE) is used as the working electrode, with a platinum wire as the auxiliary electrode and a silver/silver chloride (Ag/AgCl) electrode as the reference.

The voltammetric analysis of a reactive azo dye similar to Duranol Brilliant Yellow T4G often reveals irreversible oxidation and reduction processes. researchgate.net For instance, in an acidic medium (e.g., H₂SO₄), cyclic voltammograms of a 0.05 mM solution of a comparable reactive azo dye on a GCE at a scan rate of 100 mVs⁻¹ have shown distinct cathodic and anodic peaks. semanticscholar.orgresearchgate.net The cathodic peaks, which may appear at potentials such as +50 mV, -155 mV, and -317 mV, are attributed to the reduction of the azo group (-N=N-). semanticscholar.orgresearchgate.net Conversely, anodic peaks, observed at potentials like +382 mV and +547 mV, correspond to the oxidation of the molecule. semanticscholar.orgresearchgate.net

Interactive Data Table: Representative Voltammetric Data for a Reactive Azo Dye

Below is a table summarizing typical voltammetric data obtained for a reactive azo dye, illustrating the kind of results expected from an analysis of Duranol Brilliant Yellow T4G.

| Parameter | Value | Conditions |

| Working Electrode | Glassy Carbon Electrode (GCE) | - |

| Reference Electrode | Ag/AgCl | - |

| Auxiliary Electrode | Platinum Wire | - |

| Medium | 0.05 mM Dye in 2.52 mM H₂SO₄ | - |

| Scan Rate | 100 mVs⁻¹ | - |

| Cathodic Peaks (V) | +0.050, -0.155, -0.317 | Reduction of the azo group |

| Anodic Peaks (V) | +0.382, +0.547 | Oxidation of the dye molecule |

| Electrode Process | Primarily Diffusion-Controlled | Based on Ip vs. ν¹/² linearity |

Electrocatalytic methods are crucial for evaluating the degradation of Duranol Brilliant Yellow T4G, particularly in the context of wastewater treatment. These techniques often employ nanocatalysts to enhance the efficiency of the degradation process.

In a representative study on the electrocatalytic degradation of an azo dye, a nano-catalyst-coated electrode (e.g., nano V/TiO₂ on a titanium plate) can be used as the anode with a graphite (B72142) cathode. mdpi.comresearchgate.net The degradation efficiency is typically monitored by measuring the removal of color and the reduction in Total Organic Carbon (TOC). For an azo dye like Acid Red 27, electrocatalytic treatment has demonstrated high removal efficiencies, with up to 99% color removal and 76% TOC reduction under optimal conditions. mdpi.comresearchgate.net

The degradation process is influenced by factors such as current density, pH, and the nature of the supporting electrolyte. researchgate.net For instance, increasing the current density generally enhances the degradation rate up to an optimal point, beyond which side reactions like oxygen evolution may become more prominent. mdpi.comresearchgate.net The mechanism of degradation often involves the generation of highly reactive hydroxyl radicals (•OH) on the anode surface, which then attack and break down the complex dye molecule. mdpi.com

Interactive Data Table: Electrocatalytic Degradation of a Representative Azo Dye

This table presents typical results from an electrocatalytic degradation study of an azo dye, which can be considered analogous to the expected behavior of Duranol Brilliant Yellow T4G.

| Parameter | Result | Conditions |

| Anode Material | Nano V/TiO₂ Coated Titanium | - |

| Cathode Material | Graphite | - |

| Target Compound | Acid Red 27 (Azo Dye) | - |

| Optimal Current Density | 25 mA cm⁻² | - |

| Color Removal Efficiency | ~99% | - |

| TOC Removal Efficiency | ~76% | - |

| Primary Degradation Agent | Hydroxyl Radicals (•OH) | Generated at the anode surface |

Microscopic and Diffraction Techniques for Material Characterization

Microscopic and diffraction techniques are essential for analyzing the physical and structural properties of Duranol Brilliant Yellow T4G, especially in its solid state or when applied to a substrate like a textile fiber.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of materials at a micro-level. When Duranol Brilliant Yellow T4G is applied to a textile, SEM can be used to visualize the distribution of the dye on the fiber surface and to assess any morphological changes to the fiber as a result of the dyeing process.

SEM images of undyed cotton fibers typically show a flat, ribbon-like structure with natural convolutions. researchgate.netnih.gov After dyeing, the fiber surface may appear coated or impregnated with the dye molecules. High-resolution SEM can reveal details about the uniformity of the dye coating and the presence of any aggregates. textileschool.com For instance, in studies of dyed denim fabrics, SEM has been used to confirm that the dyeing method did not alter the fundamental apparent characteristics of the cotton fibers. researchgate.net The technique is invaluable for quality control in the textile industry, ensuring that the dyeing process results in a uniform and well-adhered coloration. textileschool.com

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. anton-paar.com For a dye like Duranol Brilliant Yellow T4G in its powdered form, XRD analysis can provide information about its crystallinity and phase purity. iastate.edu The diffraction pattern generated when X-rays interact with the crystalline lattice is unique to the compound's structure. sabanciuniv.edu

In the analysis of azo disperse dyes, XRD has been used to determine the molecular geometry and crystal packing. nih.gov The resulting data, including unit cell dimensions, space group, and bond lengths, are crucial for understanding the solid-state properties of the dye. nih.gov For example, an XRD pattern of a crystalline organic dye will show a series of sharp peaks at specific diffraction angles (2θ), indicative of a long-range ordered atomic structure. In contrast, an amorphous sample would produce a broad, diffuse halo. The presence of sharp peaks in the XRD pattern of Duranol Brilliant Yellow T4G powder would confirm its crystalline nature.

Interactive Data Table: Representative XRD Data for a Crystalline Azo Dye

The following table provides an example of the kind of crystallographic data that could be obtained for Duranol Brilliant Yellow T4G from an XRD analysis.

| Crystallographic Parameter | Representative Value for a Monoazo Dye |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 98.5 |

| Volume (ų) | 1400 |

| Z (molecules per unit cell) | 4 |

Q & A

Q. What methodologies are recommended for characterizing the thermal stability and degradation kinetics of Duranol™ polycarbonate diol (PCD) in polyurethane matrices?

- Methodological Answer : Use thermogravimetric analysis (TGA) to quantify weight loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) and differential scanning calorimetry (DSC) to measure glass transition temperatures. Compare results with PTMG (polyether) and PCL (polyester) controls to benchmark performance . For degradation kinetics, apply the Flynn-Wall-Ozawa method to calculate activation energy from TGA data, ensuring reproducibility across three experimental replicates.

Q. How can researchers synthesize Duranol™-based polyurethane resins with enhanced hydrolysis resistance for coatings applications?

- Methodological Answer : Optimize prepolymer synthesis by reacting Duranol™ PCD with aliphatic diisocyanates (e.g., HDI) at a molar ratio of 1:2 (diol:diisocyanate) under nitrogen purge. Use dibutyltin dilaurate (0.05 wt%) as a catalyst and maintain a reaction temperature of 80°C for 3 hours. Post-curing at 120°C for 24 hours improves crosslinking density. Evaluate hydrolysis resistance via immersion in 70°C water for 7 days, measuring tensile strength retention .

Q. What spectroscopic techniques are effective for identifying structural differences between Duranol™ PCD and traditional polyester diols?

- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl stretching vibrations (Duranol™: ~1740 cm⁻¹ for carbonate groups vs. ~1720 cm⁻¹ for polyester esters). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve backbone differences: Duranol™ exhibits characteristic peaks for carbonate linkages at δ 154-156 ppm (¹³C), absent in polyesters .

Advanced Research Questions

Q. How can experimental designs address contradictions in literature regarding the chemical resistance of Duranol™-derived polyurethanes versus polyester-based systems?

- Methodological Answer : Conduct a controlled study with standardized test protocols (ASTM D543 for chemical resistance). Variables include:

- Exposure media : 10% H₂SO₄, 5% NaOH, and xylene.

- Exposure duration : 24–168 hours.

- Evaluation metrics : Mass change, hardness (Shore D), and tensile strength.

Use ANOVA to statistically compare results across 5+ batches, controlling for curing conditions and molecular weight distribution. Address outliers via sensitivity analysis .

Q. What advanced techniques resolve phase separation behavior in Duranol™-containing polyurethane films under mechanical stress?

- Methodological Answer : Apply small-angle X-ray scattering (SAXS) to analyze nanoscale phase separation between hard (urethane) and soft (PCD) segments. Couple with dynamic mechanical analysis (DMA) to correlate tan δ peaks with phase transitions. For in-situ stress testing, use tensile stages in synchrotron SAXS setups, monitoring structural changes at 0–200% strain .

Q. How can researchers optimize Duranol™-based formulations for extreme environments (e.g., UV exposure, high humidity)?

- Methodological Answer : Design a factorial experiment varying:

- Additives : UV stabilizers (e.g., hindered amine light stabilizers at 1–3 wt%).

- Curing agents : Aliphatic vs. aromatic diisocyanates.

- Accelerated aging : QUV testing (ASTM G154) with cycles of UV (340 nm) and condensation.

Evaluate retention of elongation-at-break and color stability (CIELab metrics) post-1,000 hours. Use regression models to identify significant factors .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for reconciling conflicting data on Duranol™’s hydrolytic stability in acidic vs. alkaline environments?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to datasets from divergent studies, isolating variables like pH, temperature, and polymer molecular weight. Use bootstrapping to assess confidence intervals for degradation rates. Publish a meta-analysis with standardized data normalization (e.g., % property retention vs. initial values) to enable cross-study comparisons .

Q. How should researchers document uncertainties in Duranol™-based polyurethane property datasets for reproducibility?

- Methodological Answer : Report measurement uncertainties (e.g., ±2% for tensile strength via ASTM D412) and experimental margins of error. Use error propagation models for derived parameters like activation energy. Include raw data in supplementary materials, annotated with instrument calibration dates and batch-specific molecular weights .

Ethical & Methodological Frameworks

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to Duranol™ research questions in sustainable material science?

- Methodological Answer :

- Novelty : Investigate Duranol™’s compatibility with bio-based diisocyanates.

- Relevance : Align with UN Sustainable Development Goal 12 (Responsible Consumption).

- Ethics : Disclose industrial funding sources and patent implications.

Pilot studies must comply with ISO 14040 (lifecycle assessment standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.